molecular formula C19H29N3O3S B2443059 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea CAS No. 2380143-37-1

1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea

Cat. No. B2443059
CAS RN: 2380143-37-1
M. Wt: 379.52
InChI Key: OXMVYKDQSAYYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea varies depending on its application. In medicinal chemistry, it has been shown to inhibit the activity of certain enzymes and receptors involved in the growth and proliferation of cancer cells and the formation of amyloid plaques in Alzheimer's disease. In agriculture, it acts by inhibiting the biosynthesis of essential amino acids in plants, leading to their death. In environmental science, it forms complexes with heavy metals, making them less toxic and more soluble in water.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea depend on its mode of action. In medicinal chemistry, it has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the formation of amyloid plaques in Alzheimer's disease. In agriculture, it causes the death of plants by inhibiting the biosynthesis of essential amino acids. In environmental science, it reduces the toxicity of heavy metals by forming complexes with them.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea in lab experiments include its high potency, selectivity, and versatility. It can be easily synthesized and purified, and its mode of action can be easily studied using various biochemical and physiological assays. However, its limitations include its potential toxicity to humans and the environment, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea. In medicinal chemistry, it can be further studied for its potential as a therapeutic agent for other diseases such as Parkinson's disease, Huntington's disease, and multiple sclerosis. In agriculture, it can be further developed as a safer and more effective herbicide and fungicide. In environmental science, it can be further studied for its potential to remove other pollutants from contaminated soil and water. Overall, 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea has shown great promise in various fields, and further research is needed to fully explore its potential.
In conclusion, 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea is a versatile chemical compound that has potential applications in medicine, agriculture, and environmental science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in various fields.

Synthesis Methods

The synthesis method of 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea involves the reaction between 4-(chloromethylthio) morpholine and 3-(2-phenoxyethyl)isocyanate in the presence of a base. The resulting product is purified through crystallization or chromatography. The yield of the product depends on the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In agriculture, it has been used as a herbicide and fungicide to control the growth of weeds and fungi. In environmental science, it has been studied for its potential to remove heavy metals from contaminated soil and water.

properties

IUPAC Name

1-[(4-morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c23-18(20-8-11-25-17-4-2-1-3-5-17)21-16-19(6-14-26-15-7-19)22-9-12-24-13-10-22/h1-5H,6-16H2,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMVYKDQSAYYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)NCCOC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-1-(2-phenoxyethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.